molecular formula C9H5F2NO2 B6165816 methyl 4-cyano-3,5-difluorobenzoate CAS No. 1805475-59-5

methyl 4-cyano-3,5-difluorobenzoate

Cat. No.: B6165816
CAS No.: 1805475-59-5
M. Wt: 197.1
InChI Key:
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Description

Methyl 4-cyano-3,5-difluorobenzoate: is a fluorinated aromatic compound characterized by the presence of a cyano group (-CN) and two fluorine atoms on the benzene ring. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Cyanation: The compound can be synthesized through the halogenation of methyl benzoate followed by cyanation

  • Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the use of reagents such as fluorinating agents (e.g., Selectfluor) and cyanating agents (e.g., copper(I) cyanide).

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the cyano group to an amine, resulting in the formation of 4-amino-3,5-difluorobenzoate derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typical reagents.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 4-Cyano-3,5-difluorobenzoic acid

  • Reduction: 4-Amino-3,5-difluorobenzoate

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: Methyl 4-cyano-3,5-difluorobenzoate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound serves as a fluorescent probe in biological studies, aiding in the visualization of cellular processes. Medicine: It is utilized in the synthesis of drugs that target various diseases, including cancer and bacterial infections. Industry: The compound finds applications in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism by which methyl 4-cyano-3,5-difluorobenzoate exerts its effects depends on its specific application. For example, in drug synthesis, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • Methyl 4-cyano-3-fluorobenzoate: Similar structure but with only one fluorine atom.

  • Methyl 3,5-difluorobenzoate: Similar structure but without the cyano group.

  • Methyl 4-fluorobenzoate: Similar structure but with only one fluorine atom and no cyano group.

Uniqueness: Methyl 4-cyano-3,5-difluorobenzoate is unique due to the presence of both fluorine atoms and the cyano group, which significantly alters its chemical reactivity and properties compared to its similar counterparts.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.

Properties

CAS No.

1805475-59-5

Molecular Formula

C9H5F2NO2

Molecular Weight

197.1

Purity

95

Origin of Product

United States

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